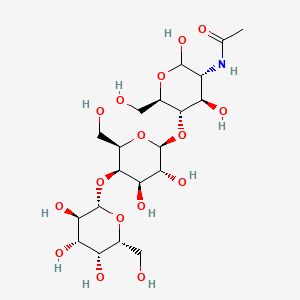

betaLacNAc

Beschreibung

Eigenschaften

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(25)21-9-11(27)16(7(3-23)33-18(9)32)36-20-15(31)13(29)17(8(4-24)35-20)37-19-14(30)12(28)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11-,12+,13-,14-,15-,16-,17+,18?,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOITYCLKNIWNMP-QDRCFXCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

betaLacNAc chemical structure and molecular weight

Technical Monograph: -N-Acetyllactosamine (LacNAc)

Structural Characterization, Biosynthesis, and Therapeutic Utility

Executive Summary

For drug development professionals, particularly those in the Antibody-Drug Conjugate (ADC) and therapeutic protein space, mastering the LacNAc motif is non-negotiable. It acts as the primary ligand for galectins (modulators of tumor microenvironments) and the acceptor site for terminal sialylation and fucosylation (e.g., Sialyl Lewis X). This guide synthesizes the physicochemical properties, biosynthetic logic, and analytical protocols required to work with this moiety.

Physicochemical Characterization

Chemical Structure & Connectivity

LacNAc consists of D-galactose (Gal) linked

DOT Diagram: LacNAc Connectivity

Figure 1: Connectivity of the LacNAc disaccharide.[1][2][4][5] The

Molecular Data Table

The following data should be used for mass spectrometry calibration and stoichiometric calculations.

| Property | Value | Notes |

| IUPAC Name | ||

| Common Abbreviation | LacNAc, Gal | Type 2 chain motif |

| Molecular Formula | ||

| Monoisotopic Mass | 383.14276 Da | Use for High-Res MS (Orbitrap/Q-TOF) |

| Average Molecular Weight | 383.35 g/mol | Use for molarity calculations |

| CAS Registry Number | 32181-59-2 | |

| Solubility | > 50 mg/mL in | Highly hydrophilic |

| pKa | ~12.5 (Sugar hydroxyls) | Neutral at physiological pH |

NMR Fingerprint (Diagnostic Signals)

In

| Residue | Atom | Chemical Shift ( | Multiplicity ( | Diagnostic Utility |

| Gal | H-1 | 4.46 | d ( | Confirms |

| GlcNAc | H-1 ( | 5.19 | d ( | Reducing end |

| GlcNAc | H-1 ( | 4.70 | d ( | Reducing end |

| GlcNAc | NAc ( | 2.05 | s | Acetyl group confirmation |

Biosynthesis & Biological Logic

Understanding the biosynthesis is crucial for "glyco-engineering" CHO cells to produce therapeutic antibodies with extended half-lives.

The B4GALT1 Checkpoint

The synthesis of LacNAc is catalyzed by

-

Mechanism: Ordered Bi-Bi mechanism.

binds first, followed by UDP-Gal, then GlcNAc. -

The

-Lactalbumin Switch: In the mammary gland, B4GALT1 complexes with

Poly-LacNAc Extension

Poly-N-acetyllactosamine chains (Poly-LacNAc) are formed by the alternating action of B4GALT1 and

DOT Diagram: Poly-LacNAc Biosynthesis Pathway

Figure 2: The enzymatic cycle for Poly-LacNAc extension. Note the alternation between

Analytical Protocols

Mass Spectrometry (LC-MS/MS)

For glycopeptide analysis, LacNAc produces characteristic oxonium ions.

-

Fragmentation Mode: HCD (Higher-energy Collisional Dissociation) is preferred.

-

Diagnostic Ions (Positive Mode):

-

m/z 204.08 (HexNAc oxonium ion)

-

m/z 366.14 (Hex-HexNAc oxonium ion, [LacNAc -

+ -

m/z 528.19 (Hex-HexNAc-Hex, if extended)

-

-

Protocol Insight: High collision energy can destroy the 366 ion, leaving only the 204 ion. Use a stepped collision energy (e.g., 20, 30, 40 NCE) to preserve the disaccharide fingerprint.

Enzymatic Synthesis Protocol (Lab Scale)

To synthesize mg-scale LacNAc for use as a standard or inhibitor.

Reagents:

-

Acceptor: GlcNAc (50 mM)

-

Donor: UDP-Gal (60 mM)

-

Enzyme: Recombinant B4GALT1 (human or bovine)

-

Buffer: 50 mM HEPES, pH 7.5, 10 mM

, 0.1% BSA. -

Alkaline Phosphatase (Optional): To degrade UDP byproduct and prevent product inhibition.

Workflow:

-

Dissolve GlcNAc and UDP-Gal in buffer.

-

Add B4GALT1 (0.1 U/mL final).

-

Incubate at 37°C for 4–16 hours.

-

Monitoring: Check by TLC (Silica; n-Propanol:Acetic Acid:Water 2:1:1). LacNAc (

) runs lower than GlcNAc ( -

Purification: Pass through a P2 Biogel size exclusion column or use activated charcoal SPE (elute with 15% Acetonitrile).

Therapeutic Implications

Galectin-3 Inhibition

Galectin-3 is upregulated in fibrosis and metastatic cancers. It binds Poly-LacNAc chains on cell surface receptors (e.g., TGF-

-

Strategy: High-affinity LacNAc mimetics (e.g., thiodigalactoside derivatives) are developed to block this interaction.

-

Design Rule: The C4-OH and C6-OH of the Gal residue are essential for Galectin binding. Modifications here usually abolish activity.

Antibody-Drug Conjugates (ADCs)

The LacNAc motif on the Fc region of monoclonal antibodies (specifically at Asn297) affects effector functions.

-

Hyper-galactosylation: Increasing terminal LacNAc (by overexpressing B4GALT1) enhances C1q binding and CDC (Complement-Dependent Cytotoxicity).

-

Sialylation: LacNAc is the prerequisite substrate for sialyltransferases. Sialylated Fc domains generally exhibit anti-inflammatory properties and longer serum half-life.

References

-

PubChem. "N-Acetyllactosamine Compound Summary." National Library of Medicine. [Link]

-

Varki, A., et al. "Essentials of Glycobiology, 4th Edition." Cold Spring Harbor Laboratory Press. Chapter 14: Structures Common to Different Glycans. [Link]

-

Ramakrishnan, B., & Qasba, P. K. "Structure-based design of beta 1,4-galactosyltransferase I (beta 4Gal-T1) with equally efficient N-acetylgalactosaminyltransferase activity." Journal of Biological Chemistry, 2002. [Link]

-

Creative Biolabs. "Poly-LacNAc Structure and Function." [Link]

Sources

- 1. Orthogonal-Group-Controlled Site-Selective I-Branching of Poly-N-acetyllactosamine Chains Reveals Unique Binding Specificities of Proteins towards I-Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biosynthesis of α-Gal Epitopes (Galα1-3Galβ1-4GlcNAc-R) and Their Unique Potential in Future α-Gal Therapies [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemo-enzymatic modification of poly-N-acetyllactosamine (LacNAc) oligomers and N,N-diacetyllactosamine (LacDiNAc) based on galactose oxidase treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and biochemical analysis of galectin interactions with glycoproteins [glycoforum.gr.jp]

Biological Role of N-Acetyllactosamine in Human Milk Oligosaccharides

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyllactosamine (LacNAc, Gal-β1,4-GlcNAc) serves as the critical Type 2 structural backbone for the elongation of Human Milk Oligosaccharides (HMOs).[1][2][3][4][5][6] Unlike the Type 1 Lacto-N-biose (LNB) termination units, LacNAc moieties facilitate chain polymerization (poly-LacNAc) and branching (iso-HMOs), creating high-valency ligands for host lectins and specific metabolic substrates for the infant microbiome. This guide dissects the structural biochemistry, immunomodulatory mechanisms (specifically Galectin interactions), and chemoenzymatic synthesis protocols required for therapeutic development.

Structural Biochemistry: The Type 1 vs. Type 2 Paradigm

In the context of HMOs, the "backbone" determines biological function. The mammary gland elongates the lactose core (Gal-β1,4-Glc) via two distinct disaccharide units.

-

Type 1 Chain (Lacto-N-biose I): Gal-β1,3-GlcNAc.[1][2][3][4][5][7] Found in Lacto-N-tetraose (LNT).[4][6][8][9] Often acts as a chain terminator.

-

Type 2 Chain (N-acetyllactosamine): Gal-β1,4-GlcNAc.[1][2][3][4][5][10] Found in Lacto-N-neotetraose (LNnT).[4][8][9]

Critical Distinction: LacNAc (Type 2) is the repeating unit responsible for poly-N-acetyllactosamine (poly-LacNAc) extension. This extension is vital for multivalent binding to Galectins. Furthermore, β1,6-GlcNAc branching (catalyzed by GCNT2) occurs exclusively on the Galactose residue of a LacNAc unit, converting linear "para-HMOs" into branched "iso-HMOs."

Biosynthetic Logic & Pathway Visualization

The synthesis is non-template driven, relying on the competitive kinetics of glycosyltransferases.

-

Elongation: Mediated by β1,3-N-acetylglucosaminyltransferases (B3GNTs) and β1,4-galactosyltransferases (B4GALTs).

-

Branching: The "I-branching enzyme" (GCNT2) adds GlcNAc β1-6 to an internal Galactose, creating the scaffold for complex iso-HMOs.[2][3]

Figure 1: Enzymatic logic of HMO backbone formation. Note that Type 2 (LacNAc) formation allows for further polymerization and branching, unlike the Type 1 termination.

Mechanisms of Action[2][5]

A. Microbiome Engineering: The Nitrogen Recycling Shunt

While many bacteria can consume lactose, the LacNAc unit requires specific enzymatic machinery found predominantly in Bifidobacterium longum subsp. infantis.

-

Transport: B. infantis imports intact LacNAc-containing HMOs (like LNnT) via ABC transporters (solute binding proteins) specific for neutral HMOs.

-

Intracellular Processing: Once inside, β-galactosidases and β-N-acetylhexosaminidases cleave the LacNAc unit.

-

Nitrogen Shunting: Unlike generic carbohydrate metabolism, the GlcNAc residue provides a critical nitrogen source. Transcriptomic data indicates that B. infantis shunts this nitrogen into anabolic processes (amino acid synthesis) via the 2-oxoglutarate (2-OG) pathway. This gives B. infantis a competitive growth advantage over non-HMO consumers in the nitrogen-limited infant gut.

B. Glyco-Immunology: The Galectin Decoy System

LacNAc residues in HMOs function as soluble decoys for Galectins, a family of β-galactoside-binding lectins involved in T-cell apoptosis and pathogen adhesion.

-

Galectin-3 (Gal-3): Prefers internal LacNAc units within a poly-LacNAc chain.[11] High concentrations of LacNAc-containing HMOs can sequester Gal-3, preventing it from cross-linking surface receptors on T-cells, thereby modulating inflammation.

-

Galectin-1 (Gal-1): Binds terminal LacNAc units.

-

Sialylation Impact: α2,6-sialylation of the LacNAc unit (creating 6'-SLN) generally inhibits Galectin binding, acting as an "off switch" for this interaction.

Figure 2: The "Decoy" mechanism. Soluble LacNAc-HMOs intercept Galectins and Pathogens, preventing them from binding to cell-surface LacNAc epitopes.

Data Presentation: Binding & Growth Metrics

The following table summarizes the differential biological impact of LacNAc-containing HMOs (Type 2) versus their isomers or sub-components.

| Ligand / Substrate | Structure Type | Galectin-3 Affinity ( | B. infantis Growth (OD600) | Primary Biological Role |

| LNnT | Type 2 (LacNAc) | High (~10-50 µM) | High (> 1.5) | Nitrogen source; Gal-3 Decoy |

| LNT | Type 1 (LNB) | Low / Negligible | High (> 1.5) | Prebiotic; Type 1 Lectin binder |

| Lactose | Core | None | Moderate | Energy source (Carbon only) |

| Poly-LacNAc | Elongated Type 2 | Very High (< 5 µM) | High | Multivalent Galectin sequestration |

Note:

Experimental Protocol: Chemoenzymatic Synthesis

Objective: Synthesis of Asymmetric LacNAc-containing HMOs using a "Stop-Sugar" Strategy. Context: Isolating specific elongated HMOs from milk is inefficient. This protocol uses a chemoenzymatic approach to synthesize defined LacNAc structures for drug screening.

Reagents & Equipment[5]

-

Enzymes: Recombinant N. meningitidis B3GNT (GlcNAc transferase), Bovine B4GALT1 (Gal transferase).

-

Substrates: UDP-GlcNAc, UDP-Gal.[3]

-

Core Acceptor: Chemically synthesized Lactose-derivative with a hydrophobic tag (e.g., Lac-C5-linker-Z).

-

Analysis: HPAEC-PAD or LC-MS (Q-TOF).

Workflow

-

Core Priming (GlcNAc Addition):

-

Incubate 10 mM Lactose-Acceptor with 15 mM UDP-GlcNAc and 0.5 mg/mL B3GNT in 50 mM Tris-HCl (pH 7.5) containing 10 mM MnCl2.

-

Incubate at 37°C for 12 hours.

-

Validation: Monitor conversion of Lactose (m/z X) to Trisaccharide (m/z X+203) via LC-MS.

-

-

LacNAc Formation (Gal Addition):

-

Add 15 mM UDP-Gal and 0.5 mg/mL B4GALT1 to the reaction mixture.

-

Critical Step: B4GALT1 is specific for β1-4 linkage, ensuring Type 2 (LacNAc) formation over Type 1.

-

Incubate at 37°C for 6-8 hours.

-

-

Controlled Branching (Optional - The "Stop Sugar" Method):

-

To create branched iso-HMOs, use a chemically modified acceptor with a 6-O-GlcN3 (azido-glucose) at the branching point.

-

The azide group prevents elongation on that specific arm, allowing regiospecific extension of the other arm.

-

After elongation, reduce the azide to an amine and acetylate to restore the natural GlcNAc structure.

-

-

Purification:

-

Pass reaction mixture through a C18 Solid Phase Extraction (SPE) cartridge (retaining the hydrophobic tagged product).

-

Wash with water (remove salts/enzymes).

-

Elute with 50% Acetonitrile.

-

Lyophilize fractions.

-

-

Quality Control:

-

NMR: Confirm β1-4 linkage (distinct anomeric proton shifts compared to β1-3).

-

Methylation Analysis: Confirm linkage positions.

-

References

-

Bode, L. (2012).[5] Human milk oligosaccharides: every baby needs a sugar mama. Glycobiology, 22(9), 1147–1162. Link

-

Sela, D. A., et al. (2008). The genome sequence of Bifidobacterium longum subsp. infantis reveals adaptations for milk utilization.[4][8][12] Proceedings of the National Academy of Sciences, 105(48), 18964–18969. Link

-

Cummings, R. D., & Liu, F. T. (2009). Galectins.[11][13] In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press.[11] Link

-

Chen, X., et al. (2016). Chemoenzymatic synthesis of para-Lacto-N-hexaose and other isomeric human milk oligosaccharides. Journal of Organic Chemistry, 81(22), 10809–10824. Link

-

Xiao, Z., et al. (2016). Chemoenzymatic synthesis of biosynthetic precursors of N-glycans and HMOs. Organic & Biomolecular Chemistry, 14, 5606-5612. Link

-

Hirabayashi, J., et al. (2002). Oligosaccharide specificity of galectins: a search by frontal affinity chromatography. Biochimica et Biophysica Acta (BBA), 1572(2-3), 232-254. Link

Sources

- 1. lars bode - What are HMO? [bodelab.com]

- 2. pnas.org [pnas.org]

- 3. aspariaglycomics.com [aspariaglycomics.com]

- 4. Frontiers | Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology [frontiersin.org]

- 5. Frontiers | Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose [frontiersin.org]

- 6. Biological effects of combinations of structurally diverse human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc | PLOS One [journals.plos.org]

- 8. Human Milk Oligosaccharide Utilization in Intestinal Bifidobacteria is Governed by a Global Transcriptional Regulator NagR | bioRxiv [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Dimeric galectin-1 binds with high affinity to alpha2,3-sialylated and non-sialylated terminal N-acetyllactosamine units on surface-bound extended glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure and biochemical analysis of galectin interactions with glycoproteins [glycoforum.gr.jp]

- 12. researchgate.net [researchgate.net]

- 13. Galectin binding to cells and glycoproteins with genetically modified glycosylation reveals galectin–glycan specificities in a natural context - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Subtle Isomerism Governing Complex Biology

An In-Depth Technical Guide to the Core Differences Between Type 1 and Type 2 LacNAc Structures

In the intricate world of glycobiology, N-acetyllactosamine (LacNAc) serves as a fundamental building block for the glycan chains of numerous glycoproteins and glycolipids.[1] This disaccharide, composed of galactose (Gal) and N-acetylglucosamine (GlcNAc), is central to a vast array of biological recognition events, from immune cell signaling to pathogen adhesion.[2][3] However, the seemingly minor difference in the glycosidic bond linking these two monosaccharides gives rise to two critical isomers: Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc).[4][5] This structural isomerism, dictated by the selective action of specific enzymes, results in profoundly different biological roles and distributions. This guide provides a detailed exploration of the structural, biosynthetic, and functional distinctions between Type 1 and Type 2 LacNAc, and outlines the analytical strategies required to differentiate these vital structures.

Section 1: The Core Structural Distinction: A Tale of Two Linkages

The fundamental difference between Type 1 and Type 2 LacNAc lies in the regiochemistry of the glycosidic bond between the galactose and the N-acetylglucosamine residue.

-

Type 1 LacNAc features a β1-3 linkage , where the anomeric carbon (C1) of galactose is linked to the hydroxyl group on the third carbon (C3) of N-acetylglucosamine. This structure is also known as Lacto-N-biose.[4][6]

-

Type 2 LacNAc features a β1-4 linkage , with the anomeric carbon (C1) of galactose connected to the hydroxyl group on the fourth carbon (C4) of N-acetylglucosamine.[1][4]

While chemically similar, this single linkage difference creates distinct three-dimensional topographies. This structural variance is the primary reason for their differential recognition by glycan-binding proteins (lectins) and their disparate roles as precursors for critical cell-surface antigens.[4][7]

Data Presentation: Comparative Overview of LacNAc Isomers

| Feature | Type 1 LacNAc | Type 2 LacNAc |

| Structure | Gal(β1-3)GlcNAc | Gal(β1-4)GlcNAc |

| Key Synthesizing Enzyme | β1,3-Galactosyltransferase (β3GalT) | β1,4-Galactosyltransferase (β4GalT) |

| Associated Lewis Antigens | Lewis A (Lea), Lewis B (Leb), Sialyl Lewis A (sLea) | Lewis X (Lex), Lewis Y (Ley), Sialyl Lewis X (sLex) |

| Prevalence | Common in gastrointestinal epithelia, human milk oligosaccharides | Ubiquitous on N- and O-glycans across most cell types |

Section 2: Differential Biosynthesis: The Enzymatic Basis of Isomerism

The synthesis of Type 1 or Type 2 LacNAc is not a random event but is precisely controlled by the expression and localization of specific glycosyltransferases within the Golgi apparatus.[8][9] These enzymes selectively transfer galactose from a UDP-Galactose donor to a terminal GlcNAc residue on a growing glycan chain. The choice between a β1-3 or β1-4 linkage depends entirely on which galactosyltransferase is active.

-

Synthesis of Type 1 LacNAc is catalyzed by β1,3-galactosyltransferases (β3GalTs) . The expression of these enzymes is often tissue-specific, leading to the enrichment of Type 1 chains in certain locations like the epithelia of the gastrointestinal tract.[9]

-

Synthesis of Type 2 LacNAc is catalyzed by the more broadly expressed β1,4-galactosyltransferases (β4GalTs) .[8][10] The action of β4GalTs, often in concert with β1,3-N-acetylglucosaminyltransferases, can lead to the formation of long, linear chains of repeating Type 2 LacNAc units, known as poly-N-acetyllactosamine (poly-LacNAc).[2][9]

The expression levels of these competing enzymes are a critical determinant of the final glycan structures on the cell surface, thereby dictating the cell's interaction with its environment.

Mandatory Visualization: Biosynthetic Pathways of LacNAc Isomers

Caption: Competing enzymatic pathways for the synthesis of Type 1 and Type 2 LacNAc.

Section 3: Biological Significance and Differential Distribution

The distinct structures of Type 1 and Type 2 LacNAc chains serve as backbones for a variety of terminal glycan epitopes, most notably the Lewis blood group antigens.[4][6] The type of LacNAc backbone dictates which Lewis antigen can be formed.

-

Type 1 chains are precursors for antigens like Lewis A (Lea) and Sialyl Lewis A (sLea).[4][6] sLea is a well-known tumor-associated carbohydrate antigen (TACA), and its overexpression is linked to metastasis in several cancers, including colorectal and pancreatic cancer.[4] Type 1 chains are also specific ligands for certain lectins, such as the tumor-associated human galectin-3.[4][6]

-

Type 2 chains form the scaffold for Lewis X (Lex) and Sialyl Lewis X (sLex).[4][6] sLex is famously known as the primary ligand for selectins, a class of lectins that mediate the initial tethering and rolling of leukocytes on endothelial surfaces during an inflammatory response. The poly-LacNAc extensions, predominantly made of Type 2 units, can act as "antennae" on cell surface receptors like integrins and EGFR, modulating their function in cell adhesion and signaling.[2][11][12] Dysregulation of these chains is a hallmark of cancer progression.[11]

Section 4: Analytical Strategies for Isomer Discrimination

Distinguishing between Type 1 and Type 2 LacNAc isomers is a significant analytical challenge due to their identical mass and composition.[13] However, several advanced techniques can provide unambiguous identification.

1. Enzymatic Methods: The causality behind this approach lies in the high specificity of exoglycosidases. By using an enzyme that cleaves only a specific linkage, its effect (or lack thereof) on the sample provides structural information. For instance, a β1,3-specific galactosidase will cleave Type 1 LacNAc but leave Type 2 intact.[5] The resulting change in mass can be readily detected by mass spectrometry.

2. Mass Spectrometry (MS): While standard MS cannot differentiate isomers, coupling it with liquid chromatography (LC) can often separate them based on subtle differences in their interaction with the column stationary phase.[14][15] Furthermore, advanced tandem MS (MS/MS) techniques can generate linkage-specific fragment ions.[16][17] For example, the fragmentation patterns of Type 1 and Type 2 isomers can produce a different relative abundance of certain diagnostic ions, allowing for their differentiation.[18][19] Ion mobility spectrometry-mass spectrometry (IM-MS) adds another dimension of separation based on the ion's size, shape, and charge, which can resolve these closely related isomers.[13]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unequivocal structure determination of carbohydrates.[20][21] The chemical environment of each proton and carbon atom in the molecule is slightly different depending on the glycosidic linkage. This results in distinct chemical shifts in the NMR spectrum, particularly for the anomeric proton and carbon of galactose and the linked carbon of GlcNAc (C3 vs. C4), providing a definitive fingerprint for each isomer.[22][23]

Mandatory Visualization: Analytical Workflow for LacNAc Isomer Differentiation

Caption: Workflow for distinguishing LacNAc isomers using enzymatic digestion and LC-MS.

Section 5: Experimental Protocols

Protocol: Distinguishing LacNAc Isomers by Exoglycosidase Digestion and LC-MS/MS Analysis

This protocol provides a self-validating system by comparing an undigested control to an enzyme-treated sample.

1. Materials:

-

Released and purified N-glycans from the sample of interest.

-

β1,3-Galactosidase (e.g., from Xanthomonas manihotis).

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 6.0).

-

Control LacNAc standards (Type 1 and Type 2).

-

LC-MS grade water and acetonitrile.

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mass spectrometer capable of MS/MS.

2. Step-by-Step Methodology:

-

Sample Aliquoting: Divide the purified glycan sample into two equal aliquots: "Control" and "Digestion". Prepare Type 1 and Type 2 standards similarly.

-

Reaction Setup:

-

To the "Digestion" aliquot, add 1 µL of β1,3-Galactosidase and reaction buffer to a final volume of 10 µL.

-

To the "Control" aliquot, add 1 µL of water and reaction buffer to the same final volume.

-

Causality Check: The control aliquot ensures that any observed changes are due to enzymatic activity and not incubation conditions.

-

-

Incubation: Incubate both tubes at 37°C for 18 hours.

-

Reaction Quench: Stop the reaction by adding 30 µL of LC-MS grade acetonitrile. Centrifuge to pellet the enzyme.

-

LC-MS/MS Analysis:

-

Inject the supernatant from the "Control" sample onto the HILIC-LC-MS/MS system. Acquire a chromatogram and fragmentation data for the glycan peaks of interest.

-

Inject the supernatant from the "Digestion" sample and acquire data using the identical method.

-

Inject the digested standards to confirm enzyme activity and specificity.

-

-

Data Interpretation:

-

Compare the chromatograms of the Control and Digestion samples.

-

If a glycan peak disappears or shifts to an earlier retention time (corresponding to the mass loss of a galactose residue, ~162 Da) in the Digestion sample, it confirms the presence of a Type 1 LacNAc structure.

-

If a glycan peak remains unchanged between the Control and Digestion samples, it contains a Type 2 LacNAc structure (or does not terminate in galactose).

-

Self-Validation: The successful digestion of the Type 1 standard and the inertness of the Type 2 standard confirm the protocol's validity.

-

Conclusion

The distinction between Type 1 and Type 2 LacNAc is a prime example of how subtle changes in glycan structure can have profound biological consequences. This difference, governed by the competitive action of β1,3- and β1,4-galactosyltransferases, dictates the presentation of crucial cell surface antigens, thereby influencing cell-cell recognition, immune responses, and the progression of diseases like cancer. For researchers and drug development professionals, the ability to accurately identify and quantify these isomers is paramount. A multi-pronged analytical approach, combining enzymatic specificity with the resolving power of advanced LC-MS and the structural detail of NMR, provides the necessary tools to unravel the roles of these critical isomeric structures in health and disease.

References

-

Fischöder, T., et al. (2017). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Molecules, 22(8), 1319. Available at: [Link]

-

Creative Biolabs. (n.d.). LacNAc. Anti-Glycan Antibody Development. Available at: [Link]

-

Phang, R., & Lin, C. H. (2022). Synthesis of Type-I and Type-II LacNAc-Repeating Oligosaccharides as the Backbones of Tumor-Associated Lewis Antigens. Frontiers in Immunology, 13, 858894. Available at: [Link]

-

Fischöder, T., et al. (2017). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. PubMed. Available at: [Link]

-

Kubisch, C., et al. (2017). Modified type 1 and type 2 LacNAc structures. ResearchGate. Available at: [Link]

-

Al-Jassabi, S., et al. (2017). Glycosyltransferases involving in the biosynthesis of branching N-glycans. ResearchGate. Available at: [Link]

-

Stanley, P., et al. (2015). Structures Common to Different Glycans. In A. Varki et al. (Eds.), Essentials of Glycobiology (3rd ed.). Cold Spring Harbor Laboratory Press. Available at: [Link]

-

Fischöder, T., et al. (2017). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. PubMed. Available at: [Link]

-

Phang, R., & Lin, C. H. (2022). Synthesis of Type-I and Type-II LacNAc-Repeating Oligosaccharides as the Backbones of Tumor-Associated Lewis Antigens. Frontiers in Immunology. Available at: [Link]

-

Piti, D., et al. (2022). Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides. Molecules, 27(2), 522. Available at: [Link]

-

Colley, K. J., et al. (2024). Glycosyltransferases and Glycan-Processing Enzymes. In A. Varki et al. (Eds.), Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Available at: [Link]

-

Cummings, R. D., et al. (2009). Structures Common to Different Types of Glycans. In A. Varki et al. (Eds.), Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. Available at: [Link]

-

Phang, R., & Lin, C. H. (2022). Synthesis of Type-I and Type-II LacNAc-Repeating Oligosaccharides as the Backbones of Tumor-Associated Lewis Antigens. PubMed. Available at: [Link]

-

Vértesy, S., et al. (2021). (A) Representative structures of LacNAc-LacNAc and... ResearchGate. Available at: [Link]

-

Furukawa, K., et al. (2022). Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. International Journal of Molecular Sciences, 23(3), 1228. Available at: [Link]

-

Tufaro, A. A., et al. (2022). In-Depth Profiling of O-Glycan Isomers in Human Cells Using C18 Nanoliquid Chromatography–Mass Spectrometry and Glycogenomics. Analytical Chemistry, 94(10), 4227–4235. Available at: [Link]

-

Taniguchi, N., & Kizuka, Y. (2011). Branched N-glycans and their implications for cell adhesion, signaling and clinical applications for cancer biomarkers and in therapeutics. BMB Reports, 44(12), 772-781. Available at: [Link]

-

Taniguchi, N., & Kizuka, Y. (2011). Branched N-glycans and their implications for cell adhesion, signaling and clinical applications for cancer biomarkers and in therapeutics. Korea Science. Available at: [Link]

-

Furukawa, K., et al. (2022). Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. MDPI. Available at: [Link]

-

Hofmann, J., et al. (2022). Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry. Analytical Chemistry, 94(39), 13351–13358. Available at: [Link]

-

Sedlář, A., et al. (2021). Influence of 6-biotinylation of tetrasaccharides LacNAc-LacNAc and... ResearchGate. Available at: [Link]

-

Creative Biolabs. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis. Available at: [Link]

-

Male, F., et al. (2024). Navigating the maze of mass spectra: a machine-learning guide to identifying diagnostic ions in O-glycan analysis. bioRxiv. Available at: [Link]

-

Male, F., et al. (2024). Navigating the maze of mass spectra: a machine-learning guide to identifying diagnostic ions in O-glycan analysis. bioRxiv. Available at: [Link]

-

Stanley, P., et al. (2015). FIGURE 14.6. [Type-1 and -2 Lewis determinants...]. In Essentials of Glycobiology (3rd ed.). NCBI Bookshelf. Available at: [Link]

-

Manya, H., et al. (2020). Identification of mammalian glycoproteins with type-I LacdiNAc structures synthesized by the glycosyltransferase B3GALNT2. Journal of Biological Chemistry, 295(1), 265-276. Available at: [Link]

-

Ahmad, N., et al. (2011). Physiological significance of Fuc and Sialic acid containing glycans in the body. International Journal of Biological & Medical Research, 2(4), 1086-1093. Available at: [Link]

-

Nasi, R., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1057–1133. Available at: [Link]

-

Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Current Opinion in Structural Biology, 16(5), 595-602. Available at: [Link]

-

Li, Z., et al. (2021). NMR and LC‐MS analysis of complex bisected N‐glycans. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2024). Comparison of Four Rapid N-Glycan Analytical Methods and Great Application Potential in Cell Line Development. Molecules, 29(16), 3845. Available at: [Link]

-

ProZyme. (n.d.). Summary Table of Main Glycan Separation and Analysis Methods and Their Benefits. Available at: [Link]

Sources

- 1. sussex-research.com [sussex-research.com]

- 2. LacNAc - Creative Biolabs [creative-biolabs.com]

- 3. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Type-I and Type-II LacNAc-Repeating Oligosaccharides as the Backbones of Tumor-Associated Lewis Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Frontiers | Synthesis of Type-I and Type-II LacNAc-Repeating Oligosaccharides as the Backbones of Tumor-Associated Lewis Antigens [frontiersin.org]

- 7. FIGURE 14.6. [Type-1 and -2 Lewis determinants...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structures Common to Different Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Glycosyltransferases and Glycan-Processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bmbreports.org [bmbreports.org]

- 12. Branched N-glycans and their implications for cell adhesion, signaling and clinical applications for cancer biomarkers and in therapeutics -BMB Reports | Korea Science [koreascience.kr]

- 13. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. lcms.cz [lcms.cz]

- 17. Navigating the maze of mass spectra: a machine-learning guide to identifying diagnostic ions in O-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Identification of mammalian glycoproteins with type-I LacdiNAc structures synthesized by the glycosyltransferase B3GALNT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-biolabs.com [creative-biolabs.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cigs.unimo.it [cigs.unimo.it]

A Senior Scientist's Guide to Resolving Glycan Isomers: Distinguishing Gal-β-1,4-GlcNAc (Type II) from Gal-β-1,3-GlcNAc (Type I) Chains

Executive Summary

In the fields of therapeutic protein development, cell biology, and biomarker discovery, the structural integrity of glycans is paramount. Among the most fundamental and challenging distinctions is the resolution of N-acetyllactosamine (LacNAc) isomers: Gal-β-1,4-GlcNAc (Type II) and its regioisomer Gal-β-1,3-GlcNAc (Type I). This subtle change in a single glycosidic linkage—from the 4-position to the 3-position of the N-acetylglucosamine (GlcNAc) residue—creates a profound shift in biological function, impacting everything from immune recognition to cancer progression.[1][2] These isomers are precursors to critical terminal structures like the Lewis blood group antigens and are differentially recognized by glycan-binding proteins.[1][2]

However, their identical mass (isobaric) and composition make them indistinguishable by conventional mass spectrometry, posing a significant analytical hurdle. This guide provides an in-depth, field-proven perspective on the advanced methodologies required to reliably distinguish between Type I and Type II LacNAc structures. We will move beyond simple protocols to explain the causality behind method selection, empowering researchers and drug development professionals to build self-validating analytical systems for unambiguous glycan characterization.

The Molecular & Biological Imperative: Why This Linkage Matters

Before delving into analytical techniques, it is crucial to understand the biological context that necessitates this rigorous distinction. The biosynthesis of these structures is governed by competing glycosyltransferases, and their expression is tightly regulated in a tissue-specific manner.[3]

-

Gal-β-1,4-GlcNAc (Type II LacNAc): This is the more common backbone in N-glycans on many cell types and plasma glycoproteins.[1] It serves as the precursor for the synthesis of Lewis X (Lex) and Sialyl-Lewis X (sLex), critical ligands for the selectin family of adhesion molecules involved in immune cell trafficking.

-

Gal-β-1,3-GlcNAc (Type I LacNAc): Expression of Type I chains is more restricted, often found in epithelial tissues of the gastrointestinal and reproductive tracts.[1] This isomer is the precursor for Lewis A (Lea) and Lewis B (Leb) antigens.[1][2] Aberrant expression of Type I chains and related antigens is a well-documented hallmark of various carcinomas.[2]

The different three-dimensional shapes conferred by the β-1,4 versus the β-1,3 linkage dictate their recognition by endogenous lectins like galectins, which mediate cell adhesion, signaling, and apoptosis. This structural dichotomy is the reason why simply confirming the presence of a "Gal-GlcNAc" disaccharide is insufficient for meaningful biological or therapeutic characterization.

Figure 1: Biosynthetic divergence of Type I and Type II LacNAc chains.

Advanced Analytical Methodologies for Isomer Resolution

Overcoming the challenge of mass degeneracy requires techniques that can probe the subtle differences in bond lability, 3D shape, or specific biochemical recognition. No single method is universally superior; the optimal choice depends on the sample complexity, required throughput, and the desired level of certainty.

Tandem Mass Spectrometry (MS/MS): Exploiting Fragmentation Fingerprints

While a single stage of MS cannot differentiate these isomers, tandem mass spectrometry (MS/MS) can.[4][5] By isolating the isobaric precursor ion and fragmenting it (e.g., via Collision-Induced Dissociation, CID), we can generate product ions whose relative abundances are dependent on the glycosidic linkage position.

The Causality: The core principle is that the Gal-β-1,4-GlcNAc linkage is generally more labile and fragments more readily under CID than the more resistant Gal-β-1,3-GlcNAc linkage.[6] This differential lability results in distinct "fingerprint" spectra. Specifically, CID of permethylated isomers often yields diagnostic cross-ring cleavage fragments that can help pinpoint the linkage position.[7]

Experimental Protocol: LC-MS/MS of Permethylated N-Glycans

-

Glycan Release: Release N-glycans from the glycoprotein (e.g., a monoclonal antibody) using a broad-specificity enzyme like PNGase F.

-

Purification: Purify the released glycans using a solid-phase extraction (SPE) method, such as a graphitized carbon cartridge.

-

Permethylation: Derivatize the glycans by replacing all active hydrogens (on hydroxyl and N-acetyl groups) with methyl groups. This step is critical as it stabilizes the sialic acids, improves ionization efficiency, and directs fragmentation pathways, making them more predictable.

-

LC Separation: Separate the permethylated glycans using a porous graphitized carbon (PGC) column, which has excellent resolving power for glycan isomers.[8][9]

-

MS/MS Analysis:

-

Instrument: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

-

Ionization: Positive ion electrospray ionization (ESI).

-

MS1: Acquire full scan data to identify the masses of the permethylated glycans.

-

MS2 (CID/HCD): Perform data-dependent acquisition, selecting the precursor ion corresponding to the LacNAc-containing glycan for fragmentation. Use a normalized collision energy of ~30-40%.

-

-

Data Analysis: Compare the resulting MS/MS spectrum to reference spectra or known fragmentation rules. Look for the relative intensities of glycosidic bond cleavages (B and Y ions) and specific cross-ring fragments that are diagnostic for the 1-3 vs. 1-4 linkage. For example, specific internal fragments or ratios of fragments can serve as diagnostic markers.[10]

Data Presentation: Characteristic Fragmentation

| Feature | Gal-β-1,4-GlcNAc (Type II) | Gal-β-1,3-GlcNAc (Type I) | Rationale |

| Glycosidic Bond Cleavage | More facile cleavage of the Gal-GlcNAc bond. | More resistant to cleavage. | The 1,4-linkage is sterically more exposed and has higher torsional freedom, making it more susceptible to CID. |

| Diagnostic Ions | Presence of specific cross-ring fragments. | Absence or low abundance of Type II-specific fragments. | The fragmentation cascade is directed by the linkage position, leading to unique, diagnostic product ions.[7] |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Separation by Shape

Ion Mobility Spectrometry (IMS) offers a powerful, orthogonal dimension of separation.[11][12] This gas-phase technique separates ions not just by their mass-to-charge ratio, but by their size and shape (their rotationally averaged collision cross-section, CCS).

The Causality: The β-1,4 and β-1,3 linkages result in different three-dimensional conformations of the disaccharide. In the gas phase, these different shapes experience different degrees of drag as they are propelled through a buffer gas, allowing them to be separated in time before they reach the mass analyzer. This provides a direct method to resolve isomers that are inseparable by mass alone.[13][14]

Figure 2: Workflow for Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS).

Trustworthiness: The CCS value is a reproducible, physical property of an ion. By comparing the experimentally measured CCS value of an unknown to that of an authentic reference standard, one can achieve a very high degree of confidence in isomer identification. Combining LC, IMS, and MS/MS provides an exceptionally robust, multi-dimensional validation system.[8][9]

Enzymatic Validation: The Biochemical Proof

Using linkage-specific enzymes provides an orthogonal, biochemical method for isomer validation.[15] This approach relies on the high specificity of glycosidases to cleave only one type of linkage.

The Causality: A β-1,4-galactosidase will specifically hydrolyze the terminal galactose from a Type II LacNAc structure, but will be inactive against a Type I structure. Conversely, a β-1,3-galactosidase will only act on the Type I isomer. This "all-or-nothing" activity provides unambiguous proof of the linkage present.

Experimental Protocol: Linkage-Specific Digestion with MS Detection

-

Sample Preparation: Aliquot the purified, released glycan pool into two tubes.

-

Enzymatic Digestion:

-

Incubation: Incubate both samples according to the enzyme manufacturer's protocol (typically 1-2 hours at 37°C).

-

Analysis: Analyze the glycan profiles of both the test and control samples by MALDI-TOF MS or LC-MS.

-

Interpretation:

-

If the glycan of interest shows a mass shift corresponding to the loss of a galactose residue (-162 Da for native, -204 Da for permethylated) in the test sample compared to the control, it confirms the presence of the targeted linkage.

-

If no mass shift is observed, the linkage is resistant to that specific enzyme, indicating the presence of the other isomer.

-

Figure 3: Logic workflow for enzymatic validation of glycosidic linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the definitive, non-destructive method for determining the complete structure of a carbohydrate, including its glycosidic linkages.[18][19][20]

The Causality: The chemical environment of each proton and carbon atom in the molecule is unique. The position of the glycosidic bond (e.g., to C3 vs. C4 of the GlcNAc) creates subtle but measurable differences in the NMR chemical shifts of the atoms at or near the linkage site.[21] Two-dimensional experiments like NOESY can detect through-space interactions between protons on adjacent sugar residues, providing definitive proof of the linkage.

Trustworthiness: While requiring larger sample amounts and specialized expertise, NMR provides unambiguous structural data without the need for reference standards.[22] It is considered the gold standard for absolute structural confirmation.

Data Presentation: Key NMR Diagnostic Signals (¹H)

| Signal | Gal-β-1,4-GlcNAc (Type II) | Gal-β-1,3-GlcNAc (Type I) | Rationale |

| GlcNAc H1 | ~4.6-4.7 ppm | ~4.7-4.8 ppm | The linkage at C3 deshields the anomeric proton (H1) of GlcNAc more than a linkage at C4. |

| Gal H1 | ~4.4-4.5 ppm | ~4.5-4.6 ppm | The anomeric proton of the galactose is also sensitive to the linkage position. |

| NOE Contact | Strong NOE between Gal H1 and GlcNAc H4. | Strong NOE between Gal H1 and GlcNAc H3. | The Nuclear Overhauser Effect (NOE) is only observed between protons that are close in space (<5 Å), providing direct evidence of connectivity. |

Method Selection: An Integrated Strategy

For drug development and regulated environments, a multi-modal approach is often required. A typical strategy involves using a high-throughput method for initial screening, followed by an orthogonal, higher-certainty method for confirmation.

| Method | Sensitivity | Throughput | Expertise Required | Certainty Level | Key Advantage |

| LC-MS/MS | High | High | Intermediate | High (with standards) | Excellent for complex mixture analysis.[8][9] |

| IMS-MS | High | High | High | Very High (with standards) | Resolves isomers without fragmentation.[12] |

| Enzymatic Assay | Moderate | Moderate | Low | Absolute (for linkage) | Simple, biochemical proof.[15] |

| NMR | Low | Low | Very High | Absolute | Definitive structural elucidation.[18][19] |

| HPAE-PAD | High | Moderate | Intermediate | High (with standards) | Excellent for isomer separation without MS.[23][24][25] |

Recommended Workflow: For routine characterization of a biotherapeutic, an LC-IMS-MS/MS platform provides the best balance of throughput, sensitivity, and confidence. For novel structures or for establishing a reference standard, full NMR characterization is indispensable. Enzymatic assays serve as an excellent and cost-effective method for orthogonal confirmation of findings from MS-based experiments.

Conclusion

References

-

Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]

-

Li, H., Bendiak, B., & Clowers, B. H. (2017). Separation and Identification of Isomeric Glycans by Selected Accumulation-Trapped Ion Mobility Spectrometry-Electron Activated Dissociation Tandem Mass Spectrometry. Analytical Chemistry, 89(17), 9333–9341. Retrieved from [Link]

-

Gray, C. J., Struwe, W. B., & Flitsch, S. L. (2017). Applications of ion mobility mass spectrometry for high throughput, high resolution glycan analysis. Current Opinion in Structural Biology, 44, 159-167. Retrieved from [Link]

-

Jin, C., Harvey, D. J., Struwe, W. B., & Karlsson, N. G. (2019). Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography-Mass Spectrometry. Analytical Chemistry, 91(16), 10604–10613. Retrieved from [Link]

-

Dabrowski, J., & Poppe, L. (1989). A 1H NMR spectroscopic approach to the unambiguous determination of glycosyl linkage positions in oligosaccharides. Journal of Biological Chemistry, 264(35), 20875-20878. Retrieved from [Link]

-

Jin, C., Harvey, D. J., Struwe, W. B., & Karlsson, N. G. (2019). Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(16), 10604-10613. Retrieved from [Link]

-

Kato, K., & Yamaguchi, Y. (2002). Structural and Conformational Analysis of Oligosaccharides by NMR. Glycoforum. Retrieved from [Link]

-

Kikuchi, N., & Kadomatsu, K. (2021). Determination of glycan structure by nuclear magnetic resonance. Methods in Molecular Biology, 2307, 13-19. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Separation and Identification of Glycan Anomers Using Ultrahigh-Resolution Ion-Mobility Spectrometry and Cryogenic Ion Spectroscopy. Retrieved from [Link]

-

Widmalm, G., & Agback, P. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(1), 1-84. Retrieved from [Link]

-

LCGC International. (2024, February 1). Separation of All Classes of Carbohydrates by HPAEC-PAD. Retrieved from [Link]

-

Wang, Y., et al. (2025, December 12). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Chromatography A. Retrieved from [Link]

-

Garcia-Arellano, H., et al. (2018). Immobilization of β-galactosidase and α-mannosidase onto magnetic nanoparticles: A strategy for increasing the potentiality of valuable glycomic tools for glycosylation analysis and biological role determination of glycoconjugates. Enzyme and Microbial Technology, 117, 45-55. Retrieved from [Link]

-

Separation Science. (2023, December 8). HPAE-PAD - A very useful tool for glycan analysis. Retrieved from [Link]

-

Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

-

He, Y., et al. (2021). Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry, 32(8), 2118-2125. Retrieved from [Link]

-

bioRxiv. (2023, December 28). Discrimination of Isomeric Glycans via High-sensitive Engineered Nanopore. Retrieved from [Link]

-

Lee, S., et al. (2018). Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry. Analytical Methods, 10(12), 1398-1406. Retrieved from [Link]

-

Genovis. (n.d.). Efficient Hydrolysis of Galactose Using GalactEXO. Retrieved from [Link]

-

ResearchGate. (n.d.). Distinction of 3-/4-linked Gal to GlcNAc with and without Fuc substitution. Retrieved from [Link]

-

ScholarWorks@UNO. (2007, August 8). Characterization of Oligosaccharides and Nanoparticles by MALDI-TOF Mass Spectrometry. Retrieved from [Link]

-

Bechtella, L., et al. (2024). Navigating the maze of mass spectra: a machine-learning guide to identifying diagnostic ions in O-glycan analysis. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

DeBord, M. A., et al. (2016). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 27(6), 1028-1036. Retrieved from [Link]

-

Wang, C. C., et al. (2022). Synthesis of Type-I and Type-II LacNAc-Repeating Oligosaccharides as the Backbones of Tumor-Associated Lewis Antigens. Frontiers in Chemistry, 10, 835848. Retrieved from [Link]

-

Ashline, D., et al. (2015). Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. Journal of the American Society for Mass Spectrometry, 26(12), 2058-2072. Retrieved from [Link]

-

Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed., Chapter 16). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

-

Technology Networks. (2025, March 6). Bacterial Enzyme Could Aid Prebiotic and Therapeutic Research. Retrieved from [Link]

-

ResearchGate. (n.d.). First evidence for occurrence of Gal beta 1-3GlcNAc beta 1-4Man unit in N-glycans of insect glycoprotein: beta 1-3Gal and beta 1-4GlcNAc transferases are involved in N-glycan processing of royal jelly glycoproteins. Retrieved from [Link]

-

Iigo, Y., et al. (2015). β-Galactosidase from Ginkgo biloba seeds active against β-galactose-containing N-glycans: purification and characterization. Bioscience, Biotechnology, and Biochemistry, 79(9), 1481-1488. Retrieved from [Link]

-

Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

-

Takhistov, V. V., et al. (2025, March 25). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. Journal of Physical and Chemical Reference Data, 54(1), 013102. Retrieved from [Link]

-

Encyclopedia.pub. (2022, October 19). Tandem Mass Spectrometry. Retrieved from [Link]

-

Jackson, G. (2020, April 20). and β‐1,3-Linkages in Native Oligosaccharides via Charge Transfer Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(5), 1086-1094. Retrieved from [Link]

-

The Biochemist. (2021, December 15). Glycans for the greater good. Retrieved from [Link]

Sources

- 1. Structures Common to Different Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of Type-I and Type-II LacNAc-Repeating Oligosaccharides as the Backbones of Tumor-Associated Lewis Antigens [frontiersin.org]

- 3. Structures Common to Different Types of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography-Mass Spectrometry. [publications.scilifelab.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Navigating the maze of mass spectra: a machine-learning guide to identifying diagnostic ions in O-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation and Identification of Isomeric Glycans by Selected Accumulation-Trapped Ion Mobility Spectrometry-Electron Activated Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immobilization of β-galactosidase and α-mannosidase onto magnetic nanoparticles: A strategy for increasing the potentiality of valuable glycomic tools for glycosylation analysis and biological role determination of glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. genovis.com [genovis.com]

- 17. tandfonline.com [tandfonline.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. GlycoWord / Structural Biology-STR01 [glycoforum.gr.jp]

- 22. A 1H NMR spectroscopic approach to the unambiguous determination of glycosyl linkage positions in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. sepscience.com [sepscience.com]

- 25. lcms.cz [lcms.cz]

Beyond the Disaccharide: The Structural and Kinetic Basis of Galectin-3 betaLacNAc Specificity

Executive Summary

Galectin-3 (Gal-3) is a unique chimeric lectin characterized by a C-terminal Carbohydrate Recognition Domain (CRD) and a non-lectin N-terminal tail involved in oligomerization.[1][2][3] While it shares the conserved beta-galactoside binding "signature" with other galectins, Gal-3 exhibits distinct fine specificity for N-acetyllactosamine (betaLacNAc or LacNAc) and its poly-LacNAc extensions.

This guide dissects the molecular mechanics of this specificity.[4][5] Unlike Galectin-1, which prefers terminal LacNAc units, Gal-3 possesses an extended binding groove capable of accommodating internal LacNAc motifs within polylactosamine chains. Understanding this distinction is critical for researchers developing glycomimetic drugs for fibrosis and cancer, where Gal-3 acts as a master regulator of cell adhesion and signaling.

Architectural Foundation: The Carbohydrate Recognition Domain (CRD)[2][6]

The Gal-3 CRD (approx. 135 amino acids) folds into a

The Canonical Binding Mode

The specificity for the galactose (Gal) moiety of betaLacNAc is driven by a highly conserved network of residues that lock the sugar in a specific orientation.

-

Trp181 (The Anchor): This tryptophan residue is the defining feature of the galectin family. It engages in a CH-

stacking interaction with the B-face of the galactose ring. This hydrophobic interaction accounts for a significant portion of the binding enthalpy. -

His158 & Arg144: These residues form cooperative hydrogen bonds with the 4-OH and 6-OH groups of the galactose, enforcing the requirement for the axial 4-OH (distinguishing Gal from Glc).

-

Asn160 & Glu184: These residues stabilize the GlcNAc moiety and water networks bridging the interaction.

Visualization: The Interaction Network

The following diagram illustrates the contact points between Gal-3 residues and the betaLacNAc ligand, highlighting the critical role of solvent bridging.

Caption: Interaction map of Galectin-3 CRD with betaLacNAc showing direct residues and solvent bridges.

Thermodynamics and Specificity: Beyond the Disaccharide

While lactose (Gal

The "Internal" Binding Preference

A critical differentiator between Gal-3 and Gal-1 is the ability to bind internal LacNAc units within a poly-LacNAc chain.[7][8]

-

Galectin-1: The binding groove is "capped," restricting it primarily to terminal non-reducing LacNAc units.

-

Galectin-3: The groove is open-ended (extended site B), allowing the GlcNAc residue to be substituted at the 3-position without steric clash. This enables Gal-3 to bind internal LacNAc repeats, facilitating "sliding" along polylactosamine chains or cross-linking of multi-antennary glycans.

Quantitative Binding Data

The table below summarizes affinity data derived from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). Note that values vary based on assay conditions (immobilized vs. solution).

| Ligand Structure | Specificity Note | |

| Lactose (Gal | 110 | Baseline reference. Driven by Gal recognition. |

| LacNAc (Gal | 65 | Slight improvement over lactose; N-acetyl group fits in subsite B. |

| Thomsen-Friedenreich (Gal | 20 | High affinity; Gal-3 binds TF antigen stronger than Gal-1. |

| Poly-LacNAc (Trimer/Tetramer) | < 10 | Avidity effects and extended groove interactions increase apparent affinity. |

| 3'-O-Sulfated LacNAc | ~15 | Sulfate group exploits cationic character of the binding site (Arg144). |

Experimental Protocols for Validation

To ensure scientific integrity, binding specificity must be validated using orthogonal methods: thermodynamic profiling (ITC) and kinetic profiling (SPR).

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining stoichiometry (

Workflow:

-

Protein Prep: Express recombinant human Gal-3 CRD (residues 113–250) in E. coli. Purify via lactosyl-sepharose affinity chromatography. Dialyze extensively against assay buffer (20 mM Phosphate, 150 mM NaCl, pH 7.4) to remove all traces of lactose.

-

Ligand Prep: Dissolve betaLacNAc in the exact final dialysis buffer of the protein to minimize heat of dilution.

-

Setup:

-

Cell: Gal-3 CRD (50–100

M). -

Syringe: betaLacNAc (1–2 mM).

-

-

Titration: Perform 20 injections of 2

L each at 25°C. -

Analysis: Fit data to a "One Set of Sites" model.

-

Self-Validation: If

, the protein fraction is likely inactive or aggregated. If

-

Protocol B: Surface Plasmon Resonance (SPR)

SPR is used to measure kinetics (

Workflow:

-

Chip Functionalization: Streptavidin (SA) sensor chip.

-

Ligand Immobilization: Biotinylated poly-LacNAc or betaLacNAc-BSA conjugates are captured on the test flow cell. A biotin-BSA reference surface is essential.

-

Analyte Injection: Inject Gal-3 CRD (monomeric form) at concentrations ranging from 5

M to 100-

Note: Using full-length Gal-3 requires careful interpretation due to concentration-dependent dimerization (

M).

-

-

Regeneration: Short pulse of 100 mM Lactose (competitor) followed by buffer wash. Low pH is generally avoided to preserve protein integrity.

Visualization: SPR Kinetic Workflow

Caption: Step-by-step SPR workflow for determining Galectin-3 binding kinetics.

Therapeutic Implications: Designing Mimetics

The shallow, solvent-exposed nature of the LacNAc binding groove makes high-affinity inhibitor design challenging. Strategies to enhance specificity for Gal-3 over Gal-1 include:

-

C3'-Derivatization: The C3 position of the galactose ring faces an open pocket in Gal-3 (subsite C/D border). Introducing aryltriazoles or sulfate groups here can engage Arg144 and create specific salt bridges or cation-

interactions unique to Gal-3. -

Thiodigalactosides (TDG): Replacing the glycosidic oxygen with sulfur confers hydrolytic stability and alters the inter-ring geometry, often favoring the Gal-3 CRD architecture.

-

Multivalency: Since Gal-3 naturally forms pentamers (via N-terminal tail) to cross-link receptors, inhibitors that present multiple LacNAc mimetics on a scaffold can achieve nanomolar avidity through the "cluster glycoside effect."

References

-

The Carbohydrate-Binding Site in Galectin-3 Is Preorganized To Recognize a Sugarlike Framework of Oxygens. Biochemistry. [Link]

-

Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc. PLOS ONE. [Link][6][9]

-

Galectin-1, -2, and -3 Exhibit Differential Recognition of Sialylated Glycans and Blood Group Antigens. Journal of Biological Chemistry. [Link][7]

-

Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. International Journal of Molecular Sciences. [Link]

-

Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Structural Basis for Distinct Binding Properties of the Human Galectins to Thomsen-Friedenreich Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. Galectin-1, -2, and -3 Exhibit Differential Recognition of Sialylated Glycans and Blood Group Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc | PLOS One [journals.plos.org]

Methodological & Application

Solid-Phase Synthesis of Poly-LacNAc Oligomers: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly-N-acetyllactosamine (poly-LacNAc) chains, consisting of repeating [Galβ(1,4)GlcNAcβ(1,3)]n units, are fundamental carbohydrate structures involved in a myriad of biological processes, including cell adhesion, immune response, and cancer metastasis.[1][2] The precise biological function of these glycans is often dictated by their length and terminal modifications, making access to structurally well-defined oligomers essential for research and therapeutic development.[1][3] This application note provides a detailed guide to the solid-phase synthesis of poly-LacNAc oligomers, a powerful technique that allows for the rapid and systematic assembly of these complex molecules.[4][5] We will delve into the underlying chemical principles, provide step-by-step protocols, and offer expert insights into the critical parameters that ensure a successful synthesis.

Introduction: The Significance of Defined Poly-LacNAc Structures

Poly-LacNAc chains serve as backbones for various important epitopes, such as the Lewis and ABO blood group antigens.[2][3] Their elongation on cell surface glycoproteins and glycolipids can profoundly alter cellular recognition events. For instance, increased branching and extension of poly-LacNAc are hallmarks of malignant transformation and are associated with tumor progression and metastasis.[1][2] Consequently, synthetic poly-LacNAc oligomers are invaluable tools for:

-

Investigating the binding specificities of galectins and other glycan-binding proteins.

-

Developing carbohydrate-based vaccines and immunotherapies.[3]

-

Screening for inhibitors of pathogen-host interactions.[1]

Traditional solution-phase synthesis of such oligomers is often a laborious and time-consuming process.[5] Solid-phase oligosaccharide synthesis (SPOS) offers a compelling alternative, streamlining the entire process by immobilizing the growing glycan chain on an insoluble polymer support.[6][7] This approach simplifies purification to simple filtration and washing steps and is amenable to automation, a concept known as Automated Glycan Assembly (AGA).[5][8][9][10]

Principle of the Method: The Iterative Solid-Phase Approach

The solid-phase synthesis of poly-LacNAc proceeds in a cyclical fashion, elongating the glycan chain one monosaccharide or disaccharide unit at a time. The growing oligosaccharide is covalently attached to an insoluble resin via a cleavable linker.[7] The core principle relies on a meticulously designed protecting group strategy to differentiate the multiple hydroxyl groups on the sugar rings.[11][12][13]

The synthesis cycle involves three key steps:

-

Deprotection: A temporary protecting group on the terminal sugar of the resin-bound glycan is selectively removed to expose a single hydroxyl group, which will act as the glycosyl acceptor.

-

Coupling: A new, fully protected monosaccharide building block (the glycosyl donor) is introduced in excess along with a promoter. This drives the formation of a new glycosidic bond with the exposed hydroxyl group.

-

Capping: Any unreacted hydroxyl groups on the resin-bound chain are chemically "capped" (e.g., by acetylation) to prevent the formation of deletion sequences in subsequent cycles.

This cycle is repeated until the desired oligomer length is achieved. Finally, the completed glycan is cleaved from the solid support, and all remaining "permanent" protecting groups are removed in a global deprotection step.

Key Reagents and Strategic Considerations

3.1. Solid Support and Linker The choice of solid support is critical for the success of SPOS. Polystyrene resins cross-linked with divinylbenzene (e.g., Merrifield resin) are common, but polyethylene glycol (PEG)-grafted polystyrene (PEG-PS) resins often provide a more favorable, solvated reaction environment that mimics solution-phase conditions.[14]

The linker tethers the first sugar to the resin and must be stable to all reaction conditions during the iterative cycles but cleavable under specific conditions at the end of the synthesis.[7]

-

Acid-labile linkers (e.g., Rink amide linker for C-terminal amides, Wang linker for C-terminal acids) are cleaved with acids like trifluoroacetic acid (TFA).[15]

-

Photolabile linkers offer orthogonal cleavage conditions, which can be advantageous for sensitive glycans.[16][17]

3.2. Orthogonal Protecting Group Strategy The synthesis of a complex oligosaccharide is impossible without an orthogonal protecting group strategy.[11][12][18] This involves using multiple classes of protecting groups that can be removed under distinct conditions without affecting others.[11][13]

-

Permanent Protecting Groups: These groups protect hydroxyls that are not involved in glycosylation throughout the synthesis. They must be stable to the iterative deprotection and coupling steps. Benzyl (Bn) or Benzoyl (Bz) ethers are common choices, typically removed by catalytic hydrogenation or strong base, respectively, during the final global deprotection.

-

Temporary Protecting Group: This group masks the hydroxyl group that will serve as the acceptor in the next coupling step. The fluorenylmethyloxycarbonyl (Fmoc) group is widely used for this purpose as it is stable to acidic conditions used for some glycosylations but is readily cleaved by a mild base (e.g., piperidine in DMF).[14][19]

-

Anomeric Leaving Group: The glycosyl donor is "activated" via a leaving group at the anomeric (C1) position. Trichloroacetimidates (TCA) are highly effective, as they are stable for purification but readily activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6]

Detailed Experimental Protocols

The following protocols outline a representative manual synthesis on a 0.1 mmol scale using a PEG-PS resin and an acid-labile linker. All manipulations should be performed in a dedicated solid-phase reaction vessel equipped with a frit for easy filtration.

Table 1: Reagents and Materials

| Reagent/Material | Purpose |

|---|---|

| Rink Amide AM Resin | Solid support with acid-labile linker |

| Protected LacNAc Donor | Building block for chain elongation |

| Dichloromethane (DCM) | Swelling and washing solvent |

| N,N-Dimethylformamide (DMF) | Swelling, washing, and reaction solvent |

| Piperidine | Fmoc deprotection |

| Acetic Anhydride (Ac₂O) | Capping reagent |

| Pyridine / DIPEA | Base for capping and coupling |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Lewis acid promoter for glycosylation |

| Trifluoroacetic acid (TFA) | Cleavage from resin |

| Triisopropylsilane (TIS) / Water | Scavengers for cleavage |

| Palladium on Carbon (Pd/C) | Catalyst for hydrogenolysis (Bn deprotection) |

Protocol 1: Resin Preparation and Swelling

-

Place the Rink Amide AM resin (0.1 mmol) in the reaction vessel.

-

Add DCM (10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation (e.g., on a shaker or with N₂ bubbling).[14]

-

Drain the DCM through the frit.

-

Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL). The resin is now ready for the first coupling cycle.

Protocol 2: Iterative Glycosylation Cycle

This cycle is repeated to add each LacNAc unit. The protocol assumes the starting point is a resin-bound glycan with a terminal Fmoc group. For the very first sugar, the process starts directly with the coupling step (2.2) to attach it to the linker on the resin.

Table 2: Summary of the Iterative Glycosylation Cycle

| Step | Reagent(s) | Time | Temperature (°C) |

|---|---|---|---|

| 2.1 Deprotection | 20% Piperidine in DMF | 2 x 10 min | 25 |

| 2.2 Coupling | LacNAc Donor (3-5 equiv.), TMSOTf (0.1-0.2 equiv.) in DCM | 1-2 hours | -20 to 0 |

| 2.3 Capping | Ac₂O/Pyridine/DCM (1:2:7) | 30 min | 25 |

2.1 Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (10 mL) to the resin.[20][21]

-

Agitate for 10 minutes at room temperature.

-

Drain the solution.

-

Repeat steps 1-3 one more time.

-

Wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (5 x 10 mL) to remove all traces of piperidine.

-

Dry the resin under a stream of nitrogen.

2.2 Glycosylation (Coupling)

-

In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the protected LacNAc donor (0.3-0.5 mmol, 3-5 equivalents) in anhydrous DCM (5 mL).

-

Cool the flask to -20 °C.

-

Transfer this solution to the reaction vessel containing the deprotected, resin-bound acceptor.

-

Add the TMSOTf promoter (0.01-0.02 mmol, 0.1-0.2 equivalents) dropwise.

-

Agitate the reaction mixture at -20 °C to 0 °C for 1-2 hours. Monitor the reaction progress using methods like on-resin analysis if available, though driving to completion with excess donor is common practice in SPOS.[6]

-

Quench the reaction by adding pyridine (0.5 mL).

-

Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

2.3 Capping

-

Add the capping solution (e.g., a mixture of Ac₂O/Pyridine/DCM in a 1:2:7 ratio, 10 mL) to the resin.

-

Agitate for 30 minutes at room temperature.

-

Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

The resin is now ready for the next deprotection cycle.

Protocol 3: Cleavage and Global Deprotection

-

Cleavage from Resin: After the final glycosylation cycle (do not perform the final Fmoc deprotection), wash the resin thoroughly with DCM and dry it under vacuum. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Add this cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.

-

Isolate Crude Product: Filter the solution away from the resin beads into a round-bottom flask. Wash the beads with a small amount of fresh TFA. Concentrate the combined filtrate under reduced pressure.

-

Precipitation: Precipitate the crude protected glycan by adding it to a large volume of cold diethyl ether. Collect the precipitate by centrifugation and decantation.

-

Global Deprotection (Hydrogenolysis): This step removes the permanent benzyl (Bn) protecting groups.

-

Dissolve the crude product in a suitable solvent mixture (e.g., MeOH/DCM/H₂O).

-

Add a catalytic amount of Palladium on Carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for 24-48 hours until deprotection is complete (monitor by TLC or Mass Spectrometry).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Protocol 4: Purification and Characterization

-

Purification: The fully deprotected poly-LacNAc oligomer is typically purified using High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column or by size-exclusion chromatography.

-

Characterization: The identity and purity of the final product must be confirmed.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the correct molecular weight of the oligomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectroscopy are essential to confirm the structure, including the sequence of monosaccharides, the position of linkages, and the anomeric configuration (α or β) of each glycosidic bond.[22][23]

-

Troubleshooting

Table 3: Troubleshooting Guide for Solid-Phase Poly-LacNAc Synthesis

| Problem | Possible Cause(s) | Suggested Solution(s) |

|---|---|---|

| Low Coupling Efficiency | - Incomplete deprotection- Insufficiently active donor- Steric hindrance on the growing chain- Poor resin swelling | - Increase deprotection time or perform a third treatment.- Use a stronger promoter or increase reaction temperature slightly.- Perform a double coupling (repeat the coupling step).- Ensure proper solvent choice (e.g., DMF/DCM mixtures). |